{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is an organic compound that belongs to the group of thiazoles. It has a molecular weight of 299.8 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” includes a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . The InChI code for this compound is 1S/C12H10ClNO2S2/c13-9-3-1-8 (2-4-9)6-17-12-14-10 (7-18-12)5-11 (15)16/h1-4,7H,5-6H2, (H,15,16)
.
Physical And Chemical Properties Analysis
“{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid” is a solid compound with a molecular weight of 299.8 . The compound’s IUPAC name is {2- [ (4-chlorobenzyl)sulfanyl]-1,3-thiazol-4-yl}acetic acid
.
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including compounds like “{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid”, have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and free radicals, which can lead to chronic diseases and aging. The unique structure of thiazole compounds allows them to act as free radical scavengers, thereby reducing oxidative damage .
Analgesic and Anti-inflammatory Applications
The analgesic (pain-relieving) and anti-inflammatory effects of thiazole derivatives are well-documented. These compounds can interfere with the body’s pain pathways and inflammatory responses, making them potential candidates for the development of new painkillers and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
Thiazole derivatives exhibit significant antimicrobial and antifungal activities. Their mechanism of action often involves disrupting the cell wall synthesis of pathogens or interfering with their protein synthesis. This makes them valuable in the research for new treatments against resistant strains of bacteria and fungi .
Antiviral Applications
Research has shown that thiazole compounds can have antiviral effects, particularly against HIV. They may work by inhibiting enzymes that are essential for the replication of viruses, offering a pathway for the development of novel antiviral drugs .
Neuroprotective Applications
Neuroprotection is an important field of study, especially in the context of neurodegenerative diseases. Thiazole derivatives have shown promise in protecting neuronal cells from damage, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. They can induce apoptosis (programmed cell death) in cancer cells or inhibit the proliferation of these cells. This is particularly important in the search for new chemotherapeutic agents .
Anti-Helicobacter pylori Applications
The compound has shown potential in the treatment of Helicobacter pylori infections, which are associated with peptic ulcers and gastric cancer. It may offer an alternative to traditional antibiotics, especially in cases where resistance to standard treatments has developed .
Urease Inhibitory Applications
Urease is an enzyme that can contribute to the pathogenesis of certain diseases. Thiazole derivatives have been evaluated for their ability to inhibit urease, which could lead to new treatments for conditions such as urinary tract infections and gastric ulcers .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It has been suggested that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid may also influence a range of biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c13-9-3-1-2-8(4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOGSOSJIWFSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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